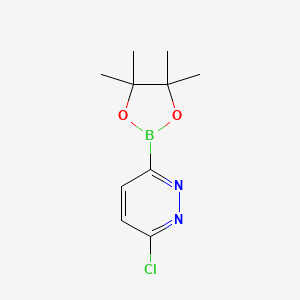

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Description

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (CAS: 1825352-86-0, MDL: MFCD07367525) is a pyridazine derivative featuring a chlorine substituent at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group at position 6 . Its molecular formula is C₁₀H₁₃BClN₂O₂, with a molecular weight of 239.51 g/mol. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester, enabling the synthesis of biaryl structures critical in pharmaceutical intermediates . The chlorine substituent further allows sequential functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

Properties

IUPAC Name |

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(12)14-13-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXMKVFUZCFQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590529 | |

| Record name | 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162261-98-4 | |

| Record name | 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the borylation of a suitable pyridazine precursor. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions often include heating the reaction mixture to a temperature range of 80-100°C under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The scalability of the borylation reaction makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boron moiety can be oxidized to form boronic acids or reduced under specific conditions.

Substitution Reactions: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran, dimethylformamide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Boronic Acids: Formed through oxidation of the boron moiety.

Substituted Pyridazines: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry:

Ligand Synthesis: Used in the preparation of ligands for catalysis.

Cross-Coupling Reactions: Key intermediate in the synthesis of complex organic molecules.

Biology:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Medicine:

Diagnostic Agents: Used in the development of boron-containing compounds for medical imaging.

Industry:

Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine in cross-coupling reactions involves the formation of a palladium complex with the boron moiety. The palladium catalyst facilitates the transfer of the boron group to the target molecule, forming a new carbon-carbon bond. The chloro group can also participate in substitution reactions, where it is replaced by a nucleophile through a palladium-catalyzed mechanism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Stability and Pharmacological Potential

- Hydrolysis Sensitivity : Boronate esters are prone to hydrolysis, but electron-withdrawing groups (e.g., CN in pyridine analogs) may stabilize the boron-oxygen bond .

- Chlorine vs. Methyl/Fluoro Substituents : The chloro group in the target compound offers a versatile handle for further modification, whereas methyl or fluorine substituents (in imidazopyridazines and indazoles) enhance metabolic stability and target binding .

- Drug Discovery Relevance : The target compound’s dual functionality mirrors intermediates in c-Met inhibitor synthesis (e.g., ), while imidazopyridazines and indazoles are explored for kinase inhibition .

Biological Activity

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C14H17BClNO2

- Molecular Weight : 277.55 g/mol

- Boiling Point : Approximately 424.9 °C (predicted)

- Density : 1.20 g/cm³ (predicted)

- pKa : 15.25 (predicted)

These properties suggest that the compound is relatively stable under standard conditions and may exhibit unique interactions due to the presence of the boron moiety.

The biological activity of this compound primarily involves its role in cross-coupling reactions. The mechanism typically includes:

- Formation of Palladium Complex : The boron group facilitates the formation of a complex with palladium.

- Carbon-Carbon Bond Formation : The palladium catalyst aids in transferring the boron group to a target molecule, thereby forming new carbon-carbon bonds.

- Substitution Reactions : The chloro group can participate in nucleophilic substitution reactions via a palladium-catalyzed mechanism.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance:

- A derivative similar to this compound was shown to inhibit DYRK1A kinase activity with nanomolar potency . This inhibition is crucial as DYRK1A is implicated in various cancers.

Antimicrobial Activity

Research has demonstrated that related compounds possess antimicrobial properties against a range of pathogens. For example:

- In vitro assays showed significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism likely involves disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives:

Q & A

Basic: What are the common synthetic routes for preparing 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine?

The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed reaction that introduces the boronate ester group to a halogenated pyridazine precursor. A plausible route involves:

- Step 1 : Starting with 3,6-dichloropyridazine, selective substitution at the 6-position with a boronate group using bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane or THF .

- Step 2 : Optimizing reaction conditions (e.g., temperature, ligand choice) to avoid over-borylation or side reactions at the 3-chloro position.

Characterization is achieved via ¹H/¹³C NMR to confirm regioselectivity and HPLC to verify purity (>98%) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the boronate ester’s integration and pyridazine ring substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (C₁₀H₁₄BClN₂O₂, MW 240.49) .

- X-ray Crystallography : For unambiguous structural confirmation using software like SHELXL or OLEX2 .

- HPLC : To assess purity (≥98%) and detect impurities .

Basic: How does the chloro substituent influence reactivity in cross-coupling reactions?

The 3-chloro group acts as a potential leaving group in nucleophilic aromatic substitution (SNAr), while the boronate ester enables Suzuki-Miyaura couplings . For example:

- The boronate can couple with aryl halides to form biaryls, retaining the chloro substituent for further functionalization.

- The chloro group may undergo substitution with amines or alkoxides under SNAr conditions, enabling sequential derivatization .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields given the compound’s moisture sensitivity?

- Moisture Control : Use anhydrous solvents (e.g., THF, dioxane) and inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .

- Catalyst-Ligand Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands like SPhos enhance stability and activity .

- Base Selection : Cs₂CO₃ or K₃PO₄ improves coupling efficiency by minimizing side reactions .

- Reaction Monitoring : Track progress via TLC or LC-MS to optimize reaction time and temperature .

Advanced: How to resolve contradictions in reported coupling efficiencies with this compound?

Discrepancies in yields may arise from:

- Steric Effects : Bulky substituents on coupling partners can hinder transmetallation.

- Catalyst Poisoning : The chloro group may interact with Pd catalysts; ligand screening (e.g., XPhos vs. SPhos) mitigates this .

- Competing Reactions : SNAr at the 3-chloro position can occur if coupling conditions are suboptimal. Validate product structures via 2D NMR (COSY, HSQC) to identify byproducts .

Advanced: What strategies enable selective functionalization of the pyridazine ring?

- Sequential Coupling : Perform Suzuki-Miyaura first (boronate as directing group), followed by SNAr at the 3-chloro position .

- Protection/Deprotection : Use temporary protecting groups (e.g., SEM) to isolate reactive sites.

- Microwave-Assisted Synthesis : Accelerates reactions, reducing decomposition risks (e.g., 100°C, 30 min) .

Advanced: How can computational methods aid in predicting reactivity or stability?

- DFT Calculations : Model transition states for cross-coupling or SNAr reactions to predict regioselectivity.

- Molecular Dynamics : Simulate solvent effects on boronate stability.

- Crystallography Software : Tools like SHELXL refine crystal structures to identify steric/electronic factors influencing reactivity .

Advanced: What are the applications in synthesizing functional materials or bioactive molecules?

- Organic Electronics : As a building block for π-conjugated systems in OLEDs or sensors .

- Pharmaceutical Intermediates : Used to construct fused heterocycles (e.g., triazolopyridazines) via tandem coupling/cyclization .

- Metal-Organic Frameworks (MOFs) : Boronate esters act as linkers for porous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.